3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione is a chemical compound with the molecular formula C9H9N3O2 and a molecular weight of 191.19 g/mol. This compound is characterized by its unique substitution pattern, which includes both an amino group and an imidazolidine-2,4-dione structure. It is known for its potential biological activities and applications in various scientific fields, including medicinal chemistry and materials science.
The compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed information regarding its properties and synthesis methods.
3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione belongs to the class of imidazolidines, specifically those containing a dione functional group. It is classified as a heterocyclic compound due to the presence of nitrogen atoms within its ring structure.
The synthesis of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione can be achieved through several synthetic routes. One common approach involves the reaction of 3-nitrobenzaldehyde with glycine to first form 3-(3-nitrophenyl)imidazolidine-2,4-dione, which is subsequently reduced to yield the target compound.
The reaction conditions typically require controlled temperatures and inert atmospheres to prevent side reactions. For instance, the reduction step may utilize catalytic hydrogenation with palladium on carbon as a catalyst to ensure high yield and purity of the final product.
The molecular structure of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione features a five-membered imidazolidine ring with two carbonyl groups at positions 2 and 4. The amino group is located at the para position relative to the methyl group on the phenyl ring.
3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione participates in various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The conditions are typically optimized to maximize yield while minimizing by-products.
The primary target of 3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione in biological systems is the folate receptor alpha (FolRα). This interaction is significant in the context of drug development, particularly for therapies targeting cancer cells that overexpress this receptor.
The compound acts as part of novel antibody-drug conjugates (ADCs), such as STRO-002, which demonstrate significant tumor growth inhibition in xenograft models expressing FolRα. The pharmacokinetics indicate stability in circulation with a half-life of approximately 6.4 days in animal models.
Relevant data regarding melting points, boiling points, and specific heat capacities are generally available from chemical databases but may vary based on synthesis methods and purity levels.
3-(3-Aminophenyl)-1-methylimidazolidine-2,4-dione has several applications across different scientific fields:
The synthesis of 3-(3-aminophenyl)-1-methylimidazolidine-2,4-dione typically originates from 3-nitrobenzaldehyde and methylglycine derivatives through a modified Strecker reaction pathway. This approach involves the initial formation of a Schiff base intermediate by condensing 3-nitrobenzaldehyde with N-methylglycine in anhydrous ethanol under reflux conditions (72 hours). Subsequent nucleophilic addition of potassium cyanide yields the α-amino nitrile intermediate, which undergoes acid-catalyzed cyclization using concentrated hydrochloric acid at 60°C to form the 5-(3-nitrophenyl)-1-methylimidazolidine-2,4-dione precursor. This intermediate is critical for subsequent amino group functionalization [1] [3]. Key process parameters include:
Table 1: Optimization of Schiff Base Formation
Parameter | Optimal Condition | Yield Impact |
---|---|---|
Solvent | Anhydrous ethanol | Max yield (92%) |
Temperature | Reflux | Below 70°C: Incomplete reaction |
Reaction Time | 72 hours | <48h: <50% yield |
Catalyst | None required | Acid catalysts promote hydrolysis |
The nitro-substituted hydantoin intermediate obtained exhibits characteristic FT-IR absorptions at 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1340 cm⁻¹ (symmetric NO₂ stretch), confirming successful incorporation of the nitroaromatic moiety. Crystallographic analysis reveals planar geometry at the hydantoin ring, facilitating subsequent reduction steps [3].
Reduction of the 5-(3-nitrophenyl)-1-methylimidazolidine-2,4-dione intermediate to the target 3-aminophenyl derivative employs catalytic hydrogenation as the most efficient methodology. Palladium on carbon (5-10% Pd) in methanol/ethyl acetate mixtures (4:1) at 40 psi H₂ pressure and 25°C achieves complete reduction within 3 hours, yielding 95-98% pure product after simple filtration and solvent evaporation [3] [7]. Alternative reduction methods include:
Table 2: Hydrogenation Efficiency Comparison
Catalyst System | Conditions | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|
10% Pd/C (H₂) | 40 psi, 25°C, MeOH/EtOAc | 3 | 98 | >99 |
Pd/C (NH₄HCO₂) | 70°C, MeOH | 2 | 90 | 95 |
Fe/AcOH/H₂O | 80°C | 8 | 75 | 85 |
Critical to process success is the exclusion of oxygen during hydrogenation to prevent by-product formation. The amino functionality generated exhibits nucleophilic characteristics confirmed by electrophilic trapping experiments, with HPLC analysis showing retention time shifts from 8.2 min (nitro precursor) to 5.7 min (amino product) using C18 reverse-phase methods [7].
Suzuki-Miyaura cross-coupling enables the introduction of diverse aryl substituents at the 5-position prior to amino group reduction. The 5-(3-nitrophenyl)-1-methylimidazolidine-2,4-dione undergoes palladium-catalyzed coupling with arylboronic acids using Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ base (2M) in toluene/water (3:1) at 80°C. This generates biaryl intermediates such as 5-[3-nitro-4´-(trifluoromethyl)biphenyl]-1-methylimidazolidine-2,4-dione in 4-6 hours with 75-89% yields [5] [7]. Key optimization parameters include:
The biphenyl intermediates formed serve as advanced precursors for subsequent nitro reduction, expanding access to derivatives bearing sterically and electronically diverse biaryl amino functionalities. ¹H-NMR analysis confirms coupling success through characteristic downfield shifts of the ortho-protons (δ 7.85 → 8.05 ppm) and new AA´BB´ splitting patterns in biphenyl systems [5].
Direct cyclization to form the imidazolidine-2,4-dione core employs either triphosgene-mediated urea formation or acid-catalyzed hydrolysis. For 3-(3-aminophenyl)-1-methyl variants, triphosgene (0.33 equiv) in anhydrous THF at -10°C generates the carbonylating agent, followed by addition of the aminoamide precursor (e.g., N-(3-aminophenyl)-N-methyl-2-aminoacetamide). After warming to 25°C (12 hours), cyclization yields reach 82% with <5% dimeric impurities. Alternative cyclization methods include:
Triphosgene cyclization proceeds via a two-step mechanism: (1) in situ formation of carbamoyl chloride intermediate, and (2) intramolecular nucleophilic attack by the amide nitrogen. Kinetic studies reveal first-order dependence on both aminoamide and triphosgene-derived carbamoyl chloride concentrations. CDI-mediated cyclization demonstrates superior solid-phase compatibility when synthesizing hydantoin libraries [5] [6].
Solid-phase synthesis (SPS) enables rapid generation of hydantoin libraries, while solution-phase methods remain optimal for bulk production. Key efficiency metrics:
Table 3: Synthesis Method Comparison
Parameter | Solid-Phase Synthesis [6] | Solution-Phase [3] [5] |
---|---|---|
Average Yield/Step | 85-92% | 75-88% |
Reaction Scale | <1 mmol | 0.1-10 mol |
Purification | Simple filtration/washing | Chromatography/recrystallization |
Synthesis Time | 2-3 days (entire sequence) | 4-7 days (per derivative) |
Typical Purity | >90% (after cleavage) | >95% (after purification) |
SPS employs resin-bound aminobenzimidazoles coupled with Fmoc-amino acids (PyBOP activation), followed by Fmoc deprotection (piperidine/DMF) and cyclization using CDI or thiocarbonyldiimidazole. This approach achieves parallel synthesis of 48-96 hydantoin derivatives in 72 hours with average isolated yields of 87% [6]. Solution-phase synthesis provides superior stereochemical control for chiral hydantoins but requires chromatographic purification after each step. Economic analysis indicates SPS advantages for library synthesis (<50 derivatives) while solution-phase dominates at >100g scale due to lower reagent costs. Hybrid approaches utilizing soluble polymer supports (e.g., PEG-OSu) show promise for intermediate-scale production (1-50g) [6].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1